5-Methoxyoctahydrocyclopenta[c]pyrrole
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Overview
Description
5-Methoxyoctahydrocyclopenta[c]pyrrole is a heterocyclic compound with a unique structure that includes a five-membered ring fused to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxyoctahydrocyclopenta[c]pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which is the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia under neutral or weakly acidic conditions . Another method involves the use of α,β-unsaturated aldehydes in multicomponent reactions, which can lead to the formation of pyrrole derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as iron(III) chloride, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Methoxyoctahydrocyclopenta[c]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: N-substitution reactions can occur with alkyl halides, sulfonyl chlorides, and benzoyl chloride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include iron(III) chloride for condensation reactions, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrrole oxides, while reduction can yield pyrrolidines .
Scientific Research Applications
5-Methoxyoctahydrocyclopenta[c]pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methoxyoctahydrocyclopenta[c]pyrrole involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Methoxyoctahydrocyclopenta[c]pyrrole include pyrrole, pyrrolidine, and other substituted pyrroles .
Uniqueness
What sets this compound apart from other similar compounds is its unique structure, which includes a methoxy group and a fused cyclopentane ring. This structure imparts specific chemical and biological properties that make it valuable for various applications .
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
5-methoxy-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole |
InChI |
InChI=1S/C8H15NO/c1-10-8-2-6-4-9-5-7(6)3-8/h6-9H,2-5H2,1H3 |
InChI Key |
HOSINEZWSMJVLU-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC2CNCC2C1 |
Origin of Product |
United States |
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